molecular formula C7H14N2 B121088 1-(Piperidin-1-yl)ethanimine CAS No. 153558-50-0

1-(Piperidin-1-yl)ethanimine

Cat. No.: B121088
CAS No.: 153558-50-0
M. Wt: 126.2 g/mol
InChI Key: SHPVKLYHXZHYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-1-yl)ethanimine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms this compound is characterized by the presence of a piperidine ring attached to an ethanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-1-yl)ethanimine can be synthesized through several methods. One common approach involves the reaction of piperidine with an appropriate ethanimine precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and reduction. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination of amino alcohols with thionyl chloride (SOCl2), followed by cyclization and reduction .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-1-yl)ethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium (Pd) or platinum (Pt) catalyst.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.

Scientific Research Applications

1-(Piperidin-1-yl)ethanimine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)ethanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-(Piperidin-1-yl)ethanimine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of a piperidine ring and an ethanimine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

CAS No.

153558-50-0

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

1-piperidin-1-ylethanimine

InChI

InChI=1S/C7H14N2/c1-7(8)9-5-3-2-4-6-9/h8H,2-6H2,1H3

InChI Key

SHPVKLYHXZHYNJ-UHFFFAOYSA-N

SMILES

CC(=N)N1CCCCC1

Canonical SMILES

CC(=N)N1CCCCC1

Synonyms

Piperidine, 1-(1-iminoethyl)- (9CI)

Origin of Product

United States

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